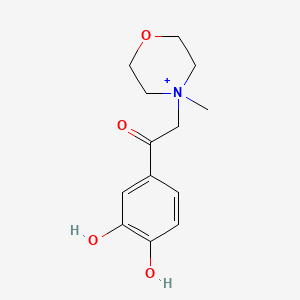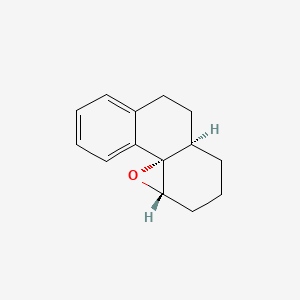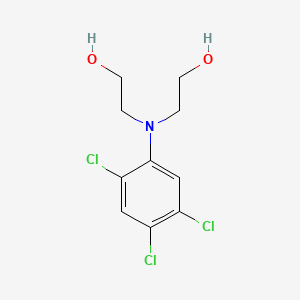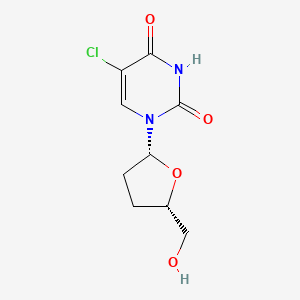
Uridine, 5-chloro-2',3'-dideoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2’-deoxyuridine is a halogenated uridine derivative and a thymidine analog. It is commonly used in scientific research to study DNA replication, repair, and recombination. This compound is known for its ability to incorporate into DNA in place of thymidine, making it a valuable tool for various molecular biology applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2’-deoxyuridine typically involves the halogenation of 2’-deoxyuridine. One common method includes the reaction of 2’-deoxyuridine with thionyl chloride in the presence of a base, such as pyridine, to introduce the chlorine atom at the 5-position of the uridine ring .
Industrial Production Methods
Industrial production of 5-Chloro-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted uridine derivatives .
Aplicaciones Científicas De Investigación
5-Chloro-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a labeling substrate in conjunction with other halogenated uridine derivatives to study DNA replication and repair.
Biology: Employed in immunofluorescent imaging to identify sites of DNA replication.
Medicine: Investigated for its potential as a mutagen and clastogen, which can alter DNA and potentially lead to cell-cycle arrest.
Industry: Utilized in the production of labeled DNA for various molecular biology assays
Mecanismo De Acción
5-Chloro-2’-deoxyuridine exerts its effects by incorporating into DNA in place of thymidine. This incorporation can lead to miscoding during DNA replication, resulting in mutations. The compound can also alter the deoxynucleotide triphosphate (dNTP) pools, leading to cell-cycle arrest. Additionally, it produces sister-chromatid exchange but has a lower response to ionizing radiation compared to other thymidine analogs .
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-2’-deoxyuridine: Another halogenated uridine derivative used for similar applications.
5-Bromo-2’-deoxyuridine: Commonly used in DNA labeling and replication studies.
5-Fluoro-2’-deoxyuridine: Known for its use in cancer research as a chemotherapeutic agent.
Uniqueness
5-Chloro-2’-deoxyuridine is unique due to its specific incorporation into DNA and its ability to induce mutations and cell-cycle arrest. Its lower response to ionizing radiation compared to other thymidine analogs makes it a valuable tool for studying DNA damage and repair mechanisms .
Propiedades
Número CAS |
127592-40-9 |
|---|---|
Fórmula molecular |
C9H11ClN2O4 |
Peso molecular |
246.65 g/mol |
Nombre IUPAC |
5-chloro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11ClN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1 |
Clave InChI |
VMZOLVOHWONZSQ-CAHLUQPWSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)Cl |
SMILES canónico |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
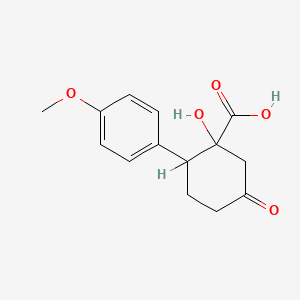

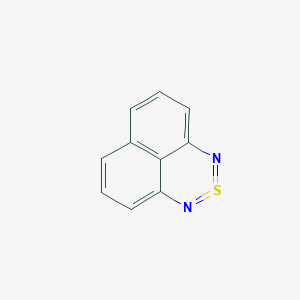
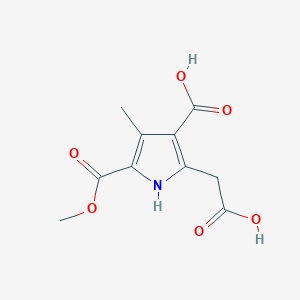
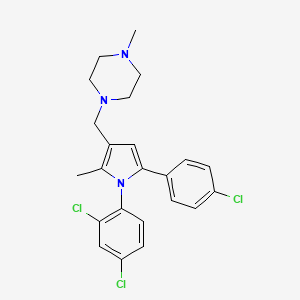

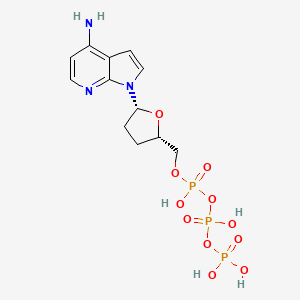
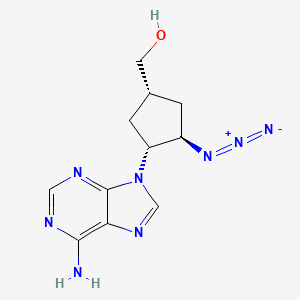
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
